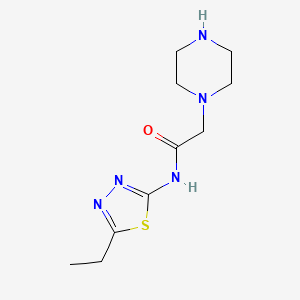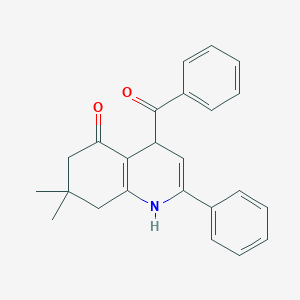![molecular formula C9H8ClFN4 B15211446 3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-76-0](/img/structure/B15211446.png)
3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of triazole derivatives often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
科学研究应用
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
作用机制
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. This compound may inhibit or activate certain biological pathways, depending on its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions.
Fluconazole: A triazole antifungal drug with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a different substitution pattern.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
属性
CAS 编号 |
922711-76-0 |
|---|---|
分子式 |
C9H8ClFN4 |
分子量 |
226.64 g/mol |
IUPAC 名称 |
3-chloro-5-fluoro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-6(11)4-9(12)7(8)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI 键 |
BAIRIORLBJHMSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)CC2=C(C=C(C=C2Cl)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)


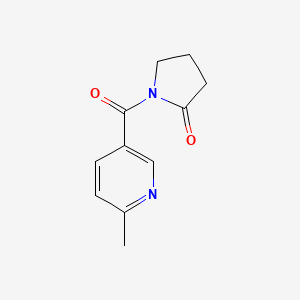


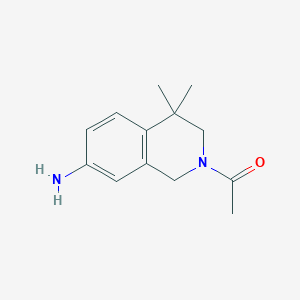
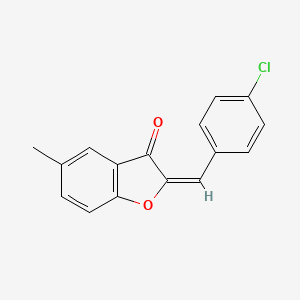
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)

![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
